REACTION_CXSMILES
|
F[B-](F)(F)F.[F:6][CH2:7][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[Si:37]([O:44][CH2:45][C:46](=O)[CH2:47][NH:48][C:49](=[O:55])[O:50][C:51]([CH3:54])([CH3:53])[CH3:52])([C:40]([CH3:43])([CH3:42])[CH3:41])([CH3:39])[CH3:38]>C1COCC1>[Si:37]([O:44][CH2:45][C:46](=[CH:7][F:6])[CH2:47][NH:48][C:49](=[O:55])[O:50][C:51]([CH3:54])([CH3:53])[CH3:52])([C:40]([CH3:43])([CH3:42])[CH3:41])([CH3:39])[CH3:38] |f:0.1,2.3|
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Name
|
|
Quantity
|
18.9 g
|
Type
|
reactant
|
Smiles
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F[B-](F)(F)F.FC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
190 mL
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Type
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solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
49.4 mL
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Type
|
reactant
|
Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
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Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
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[Si](C)(C)(C(C)(C)C)OCC(CNC(OC(C)(C)C)=O)=O
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
To a vigorously stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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WAIT
|
Details
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The resulting deep orange solution was left
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Type
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STIRRING
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Details
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to stir at this temperature for 15 min
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Duration
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15 min
|
Type
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ADDITION
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Details
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After complete addition
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Type
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STIRRING
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Details
|
stirring
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Type
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CUSTOM
|
Details
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The reaction was quenched by addition of water (5 mL)
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Type
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CONCENTRATION
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Details
|
the reaction mixture was concentrated in vacuo
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Type
|
CUSTOM
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Details
|
The residue was partitioned between water (100 mL) and diethyl ether (100 mL)
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Type
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EXTRACTION
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Details
|
the aqueous layer was extracted with further diethyl ether (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organics were dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified over silica gel eluting with n-hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCC(CNC(OC(C)(C)C)=O)=CF
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |